molecular formula C12H12ClNO2 B2408025 5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one CAS No. 122281-02-1

5-(2-chloroacetyl)-3,3-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No. B2408025
M. Wt: 237.68
InChI Key: DYFQBCCRZMIKMW-UHFFFAOYSA-N
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Patent
US05034401

Procedure details

10.8 g (66.4 mmoles) 3,3-dimethyl-3H-indol-2-one are slowly added (in 1 h) to a suspension of 26 7 g (200 mmoles) aluminium chloride and 15 g, that is 10.58 ml (133 mmoles) chloroacetyl chloride in 60 ml dichloromethane, then the mixture is heated under reflux for 1 h 30 min. The brown suspension obtained is slowly poured into 500 ml ice-water, the mixture is stirred for 30 min and then filtered and the solid is washed with a little ether and dried. 16.3 g of crystals are obtained, which are used as such in the following step.
Quantity
10.8 g
Type
reactant
Reaction Step One
[Compound]
Name
26
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.58 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][C:3]1=[O:11].[Cl-].[Al+3].[Cl-].[Cl-].[Cl:17][CH2:18][C:19](Cl)=[O:20]>ClCCl>[Cl:17][CH2:18][C:19]([C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][CH:7]=1)[NH:4][C:3](=[O:11])[C:2]2([CH3:12])[CH3:1])=[O:20] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
CC1(C(NC2=CC=CC=C12)=O)C
Step Two
Name
26
Quantity
7 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
10.58 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Four
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The brown suspension obtained
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid is washed with a little ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC(=O)C=1C=C2C(C(NC2=CC1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.3 g
YIELD: CALCULATEDPERCENTYIELD 103.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.